REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(N(CC)CC)C.O1[C:20]2([CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[O:19]CC1>C(#N)C>[Cl:8][C:4]1[N:3]=[C:2]([N:23]2[CH2:24][CH2:25][C:20](=[O:19])[CH2:21][CH2:22]2)[CH:7]=[N:6][CH:5]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCNCC2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in ethylacetate
|
Type
|
WASH
|
Details
|
After washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic fraction is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
DISSOLUTION
|
Details
|
The oil is dissolved in 30 ml acetone
|
Type
|
ADDITION
|
Details
|
mixed with 30 ml 1N HCl
|
Type
|
TEMPERATURE
|
Details
|
After heating this solution on the steam bath 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated
|
Type
|
FILTRATION
|
Details
|
A solid separates which is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |